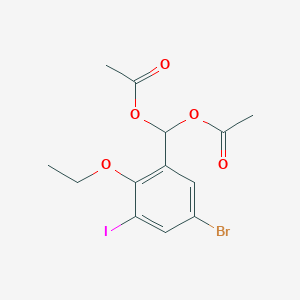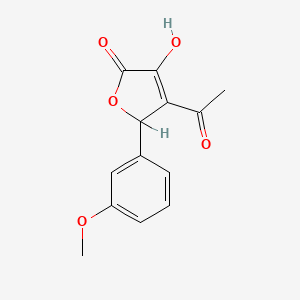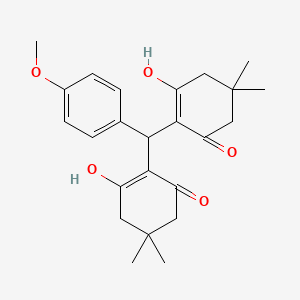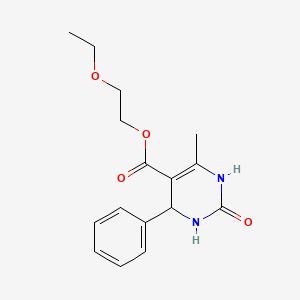![molecular formula C21H28N2 B10886055 N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and 3-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Common reagents used include benzyl chloride and methyl iodide.
Introduction of the 3-Methylphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3-methylphenyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloride, methyl iodide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- N-methyl-N-benzylamine
- N-benzyl-N-methylpiperidine
- N-methyl-1-[(3-methylphenyl)methyl]piperidine
Comparison: N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is unique due to the presence of both benzyl and 3-methylphenyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H28N2 |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H28N2/c1-18-7-6-10-20(15-18)17-23-13-11-21(12-14-23)22(2)16-19-8-4-3-5-9-19/h3-10,15,21H,11-14,16-17H2,1-2H3 |
Clé InChI |
IOBQRLGTNWEFBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCC(CC2)N(C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B10885985.png)
methanone](/img/structure/B10886003.png)
![3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886011.png)
![N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine](/img/structure/B10886014.png)
![5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886022.png)

![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)



![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)
